

# Disodium edetate dihydrate CAS number and molecular weight

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## Compound of Interest

Compound Name: Disodium edetate dihydrate

Cat. No.: B7815029

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## An In-depth Technical Guide to Disodium Edetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **disodium edetate dihydrate**, a chelating agent with significant applications in research, pharmaceuticals, and clinical practice. This document details its chemical properties, mechanisms of action, and established experimental protocols, with a focus on its role in modulating cellular signaling pathways.

## Core Properties of Disodium Edetate Dihydrate

**Disodium edetate dihydrate**, also known as (Ethylenedinitrilo)tetraacetic acid disodium salt dihydrate or EDTA-Na<sub>2</sub>, is a synthetic amino acid. Its fundamental chemical and physical properties are summarized below.

Property	Value	Citations
CAS Number	6381-92-6	[1][2][3]
Molecular Weight	372.24 g/mol	[2][3]
Molecular Formula	$C_{10}H_{14}N_2Na_2O_8 \cdot 2H_2O$	[2]
Appearance	White, crystalline powder	[2]
Solubility in Water	100 g/L (at 20 °C)	[3]
Melting Point	252 °C (decomposes)	

## Mechanism of Action: Chelation and Its Consequences

The primary mechanism of action of **disodium edetate dihydrate** is its ability to form stable, water-soluble complexes with di- and trivalent metal ions, a process known as chelation. This sequestration of metal ions is the basis for its wide range of applications.

Disodium edetate possesses six binding sites (the four carboxylate groups and the two nitrogen atoms), allowing it to form strong coordinate bonds with metal ions, effectively removing them from solution and preventing them from participating in chemical reactions. This action has profound effects on various biological processes that are dependent on metal ions as cofactors.

## Applications in Drug Development and Research

**Disodium edetate dihydrate** is a versatile excipient and active agent in the pharmaceutical industry.

- **Stabilizer in Pharmaceutical Formulations:** It is widely used to enhance the stability and shelf-life of pharmaceutical products by chelating trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). This is particularly crucial in injectable and ophthalmic preparations to maintain clarity and prevent precipitation.

- **Chelation Therapy:** Clinically, it is used in chelation therapy to treat heavy metal poisoning, such as lead toxicity. The administered disodium edetate binds with heavy metals in the bloodstream, forming a stable complex that is then excreted by the kidneys.
- **Anticoagulant:** In vitro, it acts as an anticoagulant by chelating calcium ions, which are essential for the blood coagulation cascade. This property is utilized in blood collection tubes for hematological studies.
- **Research Tool:** In the laboratory, it is used to inhibit metal-dependent enzymes, such as metalloproteinases, to study their roles in physiological and pathological processes.

## Experimental Protocols

### Preparation and Standardization of 0.1 M Disodium Edetate Solution

This protocol is fundamental for applications requiring a standardized solution of disodium edetate.

Preparation:

- Weigh accurately 37.224 g of **disodium edetate dihydrate**.
- Dissolve the weighed substance in a sufficient volume of distilled water in a 1000 mL volumetric flask.
- Make up the volume to 1000 mL with distilled water and mix thoroughly.

Standardization:

- Accurately weigh approximately 200 mg of primary standard grade calcium carbonate, previously dried at 110°C for 2 hours.
- Transfer the calcium carbonate to a 400 mL beaker and add 10 mL of water to form a slurry.
- Cover the beaker with a watch glass and carefully add 2 mL of dilute hydrochloric acid to dissolve the calcium carbonate.

- Rinse the watch glass and the sides of the beaker with distilled water and dilute the solution to about 100 mL.
- While stirring, add approximately 30 mL of the prepared disodium edetate solution from a burette.
- Add 15 mL of sodium hydroxide TS and 300 mg of hydroxynaphthol blue indicator.
- Continue the titration with the disodium edetate solution until a blue endpoint is reached.
- The molarity of the disodium edetate solution can be calculated based on the weight of calcium carbonate used.

## Protocol for Chelation Therapy in Clinical Trials (Based on TACT)

The Trial to Assess Chelation Therapy (TACT) provides a well-documented protocol for the intravenous administration of a disodium edetate-based solution.

Infusion Composition: A typical 500 mL infusion solution contains:

- 3 g of disodium edetate
- 7 g of ascorbic acid
- B vitamins
- Electrolytes
- Procaine
- Heparin

Administration:

- The solution is administered intravenously over a period of several hours.

- Patients typically receive a series of infusions, for example, 40 infusions administered weekly for 30 weeks, followed by 10 infusions spaced further apart.

Patient Monitoring:

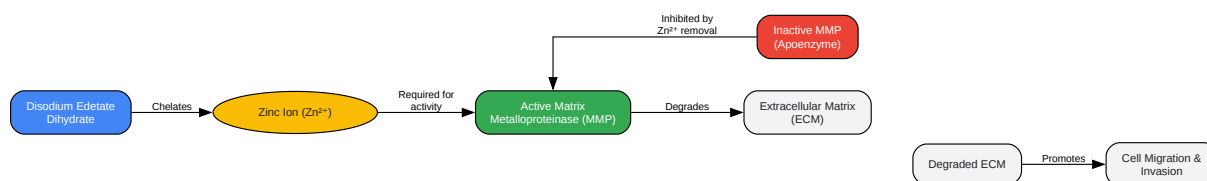
- Renal function (serum creatinine) should be monitored before and during the course of therapy.
- Serum electrolyte levels, particularly calcium, should be monitored.

## Signaling Pathways Modulated by Disodium Edetate Dihydrate

The chelation of metal ions by **disodium edetate dihydrate** can significantly impact cellular signaling pathways that are dependent on these ions.

### Inhibition of Metalloproteinase Signaling

Many enzymes, known as metalloproteinases, require a metal ion, often zinc ( $Zn^{2+}$ ), for their catalytic activity. Matrix metalloproteinases (MMPs) are a key family of such enzymes involved in the degradation of the extracellular matrix (ECM). By chelating  $Zn^{2+}$ , disodium edetate can inhibit MMP activity, thereby affecting processes like cell migration, invasion, and tissue remodeling. This has implications in cancer research, where MMPs are often upregulated.

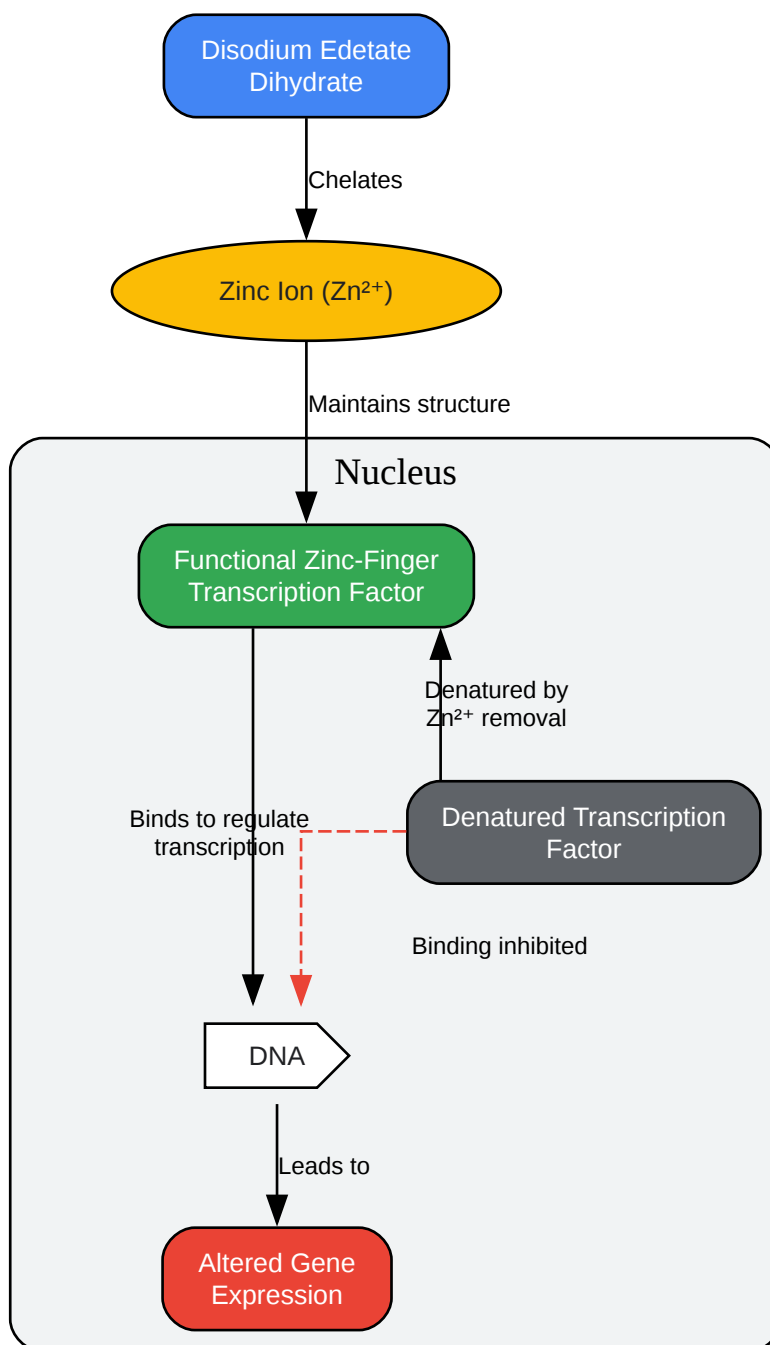


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Inhibition of Matrix Metalloproteinase (MMP) Activity.

## Disruption of Zinc-Finger Transcription Factor Function

Zinc-finger motifs are common structural domains in transcription factors that require zinc ions to maintain their three-dimensional structure, which is essential for DNA binding. By removing zinc, disodium edetate can denature these proteins, leading to a loss of their ability to regulate gene expression. This can have widespread effects on cellular function.

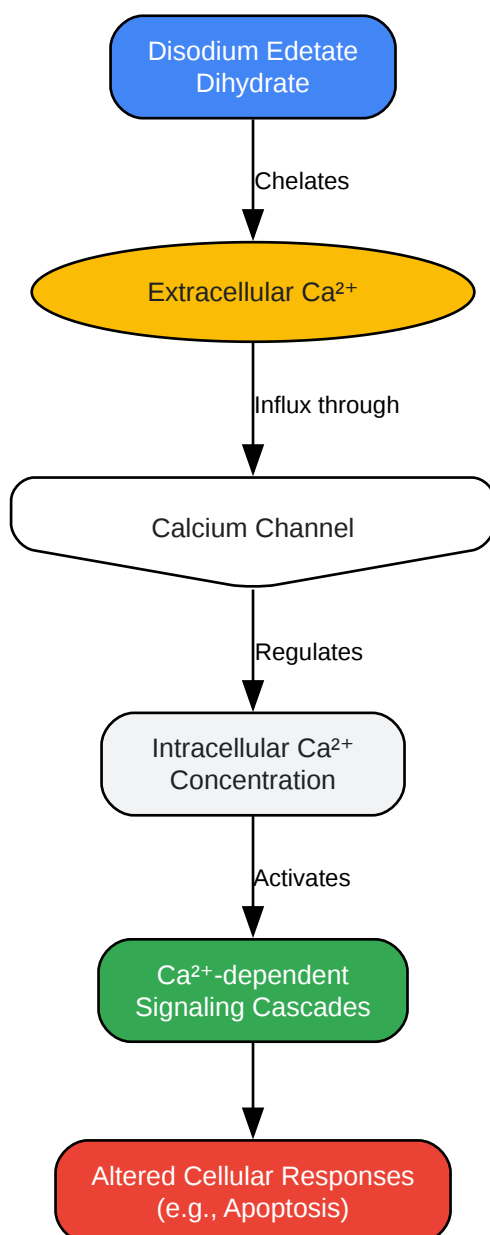


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Disruption of Zinc-Finger Transcription Factor Function.

## Modulation of Calcium Signaling

Calcium ions ( $\text{Ca}^{2+}$ ) are critical second messengers in a multitude of cellular signaling pathways. Disodium edetate can lower extracellular calcium concentrations, which can disrupt signaling cascades that rely on calcium influx into the cell. This can affect processes such as neurotransmission, muscle contraction, and cell proliferation. A significant decrease in extracellular calcium can also trigger apoptosis (programmed cell death) in some cell types.



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Modulation of Calcium-Dependent Signaling.

## Conclusion

**Disodium edetate dihydrate** is a powerful chelating agent with diverse and significant applications in drug development, clinical medicine, and basic research. Its ability to sequester metal ions provides a mechanism to stabilize pharmaceutical formulations, treat heavy metal toxicity, and probe the function of metal-dependent biological processes. Understanding its impact on cellular signaling pathways is crucial for harnessing its therapeutic potential and for the informed design of future research and clinical applications.

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## References

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